molecular formula C14H10Cl2O B1616971 2,3-Bis(2-chlorophenyl)oxirane CAS No. 92218-57-0

2,3-Bis(2-chlorophenyl)oxirane

Cat. No.: B1616971
CAS No.: 92218-57-0
M. Wt: 265.1 g/mol
InChI Key: CYHHHQOGWYZTGK-UHFFFAOYSA-N
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Description

2,3-Bis(2-chlorophenyl)oxirane is an epoxide compound featuring two 2-chlorophenyl groups attached to an oxirane (epoxide) ring. Its molecular formula is C₁₄H₁₀Cl₂O, with a molecular weight of 265.14 g/mol.

The ortho-chlorine substituents introduce steric hindrance and electron-withdrawing effects, which influence its reactivity and physical properties. Epoxides like this are typically reactive toward nucleophiles, making them valuable intermediates in organic synthesis or crosslinking agents in polymer chemistry.

Properties

CAS No.

92218-57-0

Molecular Formula

C14H10Cl2O

Molecular Weight

265.1 g/mol

IUPAC Name

2,3-bis(2-chlorophenyl)oxirane

InChI

InChI=1S/C14H10Cl2O/c15-11-7-3-1-5-9(11)13-14(17-13)10-6-2-4-8-12(10)16/h1-8,13-14H

InChI Key

CYHHHQOGWYZTGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2C(O2)C3=CC=CC=C3Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)C3=CC=CC=C3Cl)Cl

Other CAS No.

92218-57-0

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Table 1: Structural Comparison of Key Epoxide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
2,3-Bis(2-chlorophenyl)oxirane 2-chlorophenyl (ortho) C₁₄H₁₀Cl₂O 265.14 Not explicitly provided
(2S,3S)-2,3-Bis(4-chlorophenyl)oxirane 4-chlorophenyl (para) C₁₄H₁₀Cl₂O 265.14 62006-50-2
cis-Stilbene oxide Phenyl (non-chlorinated) C₁₄H₁₂O 196.24 1689-71-0
Epoxiconazole 2-chlorophenyl, 4-fluorophenyl, triazole C₁₇H₁₃ClFN₃O 329.76 133855-98-8
Key Observations:
  • Electron Effects : Chlorine’s electron-withdrawing nature increases the electrophilicity of the epoxide ring, but steric effects in the ortho isomer may offset this by hindering nucleophilic attack.
  • Non-Chlorinated Analog: cis-Stilbene oxide (CAS 1689-71-0) exhibits lower molecular weight and greater lipophilicity due to the absence of chlorine, impacting its solubility and environmental persistence.

Physicochemical Properties

  • Melting Point: Chlorinated epoxides generally have higher melting points than non-chlorinated analogs due to increased molecular symmetry and halogen-based intermolecular forces. For example, the para isomer (CAS 62006-50-2) may exhibit a higher melting point than the ortho derivative due to better crystal packing.
  • Solubility : Ortho-chlorine groups reduce solubility in polar solvents compared to para-substituted isomers, as steric hindrance disrupts hydrogen bonding.

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